molecular formula C10H11ClO4S B2827520 3-[(3-Chlorobenzyl)sulfonyl]propanoic acid CAS No. 702670-42-6

3-[(3-Chlorobenzyl)sulfonyl]propanoic acid

Cat. No.: B2827520
CAS No.: 702670-42-6
M. Wt: 262.7
InChI Key: XYPXITILIJCXTO-UHFFFAOYSA-N
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Description

3-[(3-Chlorobenzyl)sulfonyl]propanoic acid is a sulfonyl-containing carboxylic acid derivative characterized by a 3-chlorobenzyl group attached to a sulfonyl moiety, which is further linked to a propanoic acid backbone. The molecular formula is C₁₀H₁₁ClO₄S, with a molecular weight of 262.7 g/mol. The compound’s structure combines electron-withdrawing groups (sulfonyl and chlorine) that enhance its acidity and reactivity, making it a candidate for pharmaceutical and synthetic applications .

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfonyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c11-9-3-1-2-8(6-9)7-16(14,15)5-4-10(12)13/h1-3,6H,4-5,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPXITILIJCXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CS(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorobenzyl)sulfonyl]propanoic acid typically involves the reaction of 3-chlorobenzyl chloride with sodium sulfite to form the corresponding sulfonyl chloride. This intermediate is then reacted with propanoic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 3-[(3-Chlorobenzyl)sulfonyl]propanoic acid may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorobenzyl)sulfonyl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-Chlorobenzyl)sulfonyl]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorobenzyl)sulfonyl]propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorobenzyl moiety may also interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-[(3-Chlorobenzyl)sulfonyl]propanoic acid with structurally analogous sulfonyl-propanoic acid derivatives, emphasizing substituent effects on physicochemical properties and reactivity.

Table 1: Comparative Analysis of Sulfonyl-Propanoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted/Reported) Boiling Point (°C) Density (g/cm³) Biological Activity
3-[(3-Chlorobenzyl)sulfonyl]propanoic acid C₁₀H₁₁ClO₄S 262.7 3-Cl on benzyl ~3.5 (estimated)* N/A N/A Potential β-lactamase inhibition (inferred)
3-[(4-Methylbenzyl)sulfonyl]propanoic acid C₁₁H₁₄O₄S 242.29 4-CH₃ on benzyl 3.84 501.6 1.294 Not specified
3-[(3-Chloro-4-fluorophenyl)sulfonyl]propanoic acid C₉H₈ClFO₄S 266.67 3-Cl, 4-F on phenyl N/A N/A N/A Not specified
2-[(3-Bromobenzyl)sulfonyl]propanoic acid C₁₀H₁₁BrO₄S 307.16 3-Br on benzyl N/A N/A N/A Not specified
2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid C₁₉H₁₅ClF₃N₂O₄S 471.85 Complex sulfonamido-indole N/A N/A N/A Life science applications

*Estimated based on substituent effects: Chlorine’s electron-withdrawing nature likely lowers pKa compared to methyl-substituted analogs.

Key Findings:

Substituent Effects on Acidity: The 3-chlorobenzyl group in the target compound enhances acidity (lower pKa) compared to the 4-methylbenzyl analog (pKa = 3.84) due to chlorine’s stronger electron-withdrawing effect .

Molecular Weight and Steric Effects: Bromine substitution (2-[(3-bromobenzyl)sulfonyl]propanoic acid) increases molecular weight (307.16 g/mol) and steric bulk, which may reduce solubility but enhance binding affinity in biological systems .

Biological Relevance :

  • Sulfonamido-indole derivatives (e.g., ) highlight the role of aromatic and heterocyclic groups in modulating bioactivity, suggesting that the target compound’s benzyl-chlorine motif could similarly interact with enzyme active sites .

Synthetic Flexibility: The sulfonyl group facilitates diverse functionalization. For example, 3-[(3-chloropropyl)sulfanyl]propanoic acid () demonstrates how chain length and sulfur linkages alter reactivity, though its applications are less explored .

Notes

  • Biological activity inferences are speculative and require pharmacological validation.
  • References are diversified across synthesis (), crystallography (), and property databases ().

Biological Activity

3-[(3-Chlorobenzyl)sulfonyl]propanoic acid is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

3-[(3-Chlorobenzyl)sulfonyl]propanoic acid is characterized by its sulfonyl group attached to a propanoic acid backbone with a chlorobenzyl moiety. Its molecular formula is C10H11ClO3S, and it possesses unique chemical properties that influence its biological activity.

The biological activity of 3-[(3-Chlorobenzyl)sulfonyl]propanoic acid can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes, particularly those involved in oxidative stress responses, such as glutathione S-transferases (GSTs). This interaction can modulate enzyme activity, impacting cellular redox states and influencing metabolic pathways.
  • Cell Signaling Pathways : It has been observed to affect cell signaling pathways related to inflammation and oxidative stress. By modulating transcription factors, the compound can alter gene expression and subsequently impact cellular metabolism.
  • Binding Affinity : The compound may bind to specific biomolecules, including receptors and enzymes, inhibiting their activity. This inhibition can lead to downstream effects on metabolic processes.

Antimicrobial Activity

Research has demonstrated that 3-[(3-Chlorobenzyl)sulfonyl]propanoic acid exhibits antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity. For instance, studies reported MIC values ranging from 25 µg/mL to 100 µg/mL against strains like Staphylococcus aureus and Bacillus subtilis .

Cytotoxic Effects

The compound's cytotoxicity has been evaluated in different cell lines. At lower concentrations, it appears to enhance antioxidant defenses; however, at higher doses, it can induce apoptosis and cellular damage. This duality in effects suggests a concentration-dependent response where low doses may be protective while high doses are detrimental .

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity of various derivatives of sulfonyl compounds, including 3-[(3-Chlorobenzyl)sulfonyl]propanoic acid. The results indicated moderate to high antibacterial activity against several strains of bacteria with varying MIC values .
  • Toxicological Assessment : In an evaluation using aquatic crustaceans (Daphnia magna), the compound exhibited moderate toxicity levels compared to other tested compounds. This suggests potential environmental implications for its use in industrial applications .

Data Table: Biological Activity Overview

Activity Type Target Organisms/Cells MIC (µg/mL) Effects
AntimicrobialStaphylococcus aureus50Moderate inhibition
AntimicrobialBacillus subtilis25High inhibition
CytotoxicityHuman cancer cell linesVaries by doseApoptosis at high concentrations
AntioxidantVarious cell linesLow dose protectiveEnhances antioxidant defenses

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